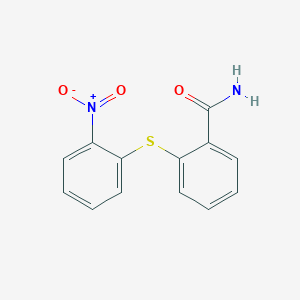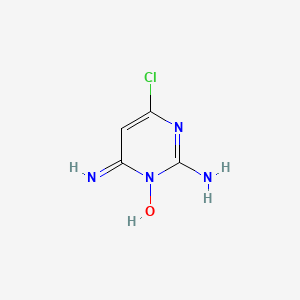
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate
描述
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is an organic compound with the molecular formula C16H14ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a benzyloxycarbonylamino group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a chlorination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The benzyloxycarbonylamino group can be reduced to an amine group using hydrogenation or other reducing agents.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of benzoic acid derivatives.
科学研究应用
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group and benzyloxycarbonylamino group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(methoxycarbonylamino)benzoate
- Methyl 2-chloro-5-(ethoxycarbonylamino)benzoate
Uniqueness
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.
属性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC 名称 |
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)13-9-12(7-8-14(13)17)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
InChI 键 |
YBEQLWLFNJGIJX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-](/img/structure/B8613483.png)


![2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)







![1-[(4-Ethynylphenoxy)methyl]-3-fluorobenzene](/img/structure/B8613568.png)
